molecular formula C28H21NO2 B5210123 7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B5210123
M. Wt: 403.5 g/mol
InChI Key: JRKSTYGKCXALFQ-UHFFFAOYSA-N
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Description

7,10-Diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: is a complex organic compound belonging to the class of indenoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO catalyst supported on zeolite-Y. The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Production of tetrahydroquinoline derivatives.

  • Substitution: : Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

7,10-Diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activities, including antiproliferative effects on cancer cell lines.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

Mechanism of Action

The mechanism by which 7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit the proliferation of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

7,10-Diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: can be compared with other indenoquinoline derivatives, such as 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11-dione . While both compounds share structural similarities, This compound is unique in its specific substitution pattern and potential biological activities.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical processes, therapeutic agents, and materials.

Properties

IUPAC Name

7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO2/c30-23-16-19(17-9-3-1-4-10-17)15-22-25(23)24(18-11-5-2-6-12-18)26-27(29-22)20-13-7-8-14-21(20)28(26)31/h1-14,19,24,29H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKSTYGKCXALFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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